![molecular formula C17H25BrN2O2 B12443540 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine CAS No. 887587-59-9](/img/structure/B12443540.png)
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromophenyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring. This is usually achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the Boc-protected piperidine with a bromophenylamine derivative under suitable conditions, such as in the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Deprotection reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.
Deprotection reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and reduction reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution reactions: The major products are the substituted derivatives of the original compound, where the bromine atom is replaced by the nucleophile.
Deprotection reactions: The major product is the free amine derivative of the compound.
Oxidation and reduction reactions: The major products depend on the specific functional groups being oxidized or reduced.
Aplicaciones Científicas De Investigación
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes and pathways, particularly those involving piperidine derivatives.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine depends on its specific application and the biological or chemical context in which it is used. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the bromophenyl group and the piperidine ring can contribute to its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
1-Boc-2-[(2-bromo-phenylamino)-methyl]-piperidine can be compared with other similar compounds, such as:
1-Boc-2-[(2-chloro-phenylamino)-methyl]-piperidine: This compound has a chloro group instead of a bromo group, which can influence its reactivity and binding properties.
1-Boc-2-[(2-fluoro-phenylamino)-methyl]-piperidine: The presence of a fluoro group can affect the compound’s electronic properties and its interactions with molecular targets.
1-Boc-2-[(2-methyl-phenylamino)-methyl]-piperidine: The methyl group can influence the compound’s steric properties and its overall reactivity.
The uniqueness of this compound lies in the presence of the bromophenyl group, which can impart specific reactivity and binding characteristics that are distinct from its analogs.
Propiedades
Número CAS |
887587-59-9 |
|---|---|
Fórmula molecular |
C17H25BrN2O2 |
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
tert-butyl 2-[(2-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-7-6-8-13(20)12-19-15-10-5-4-9-14(15)18/h4-5,9-10,13,19H,6-8,11-12H2,1-3H3 |
Clave InChI |
RLNWRDKVJSXXPP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


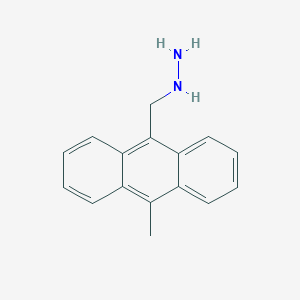

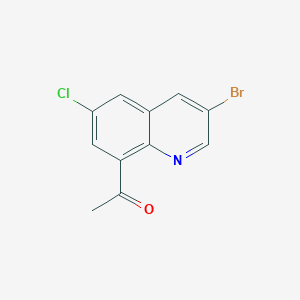
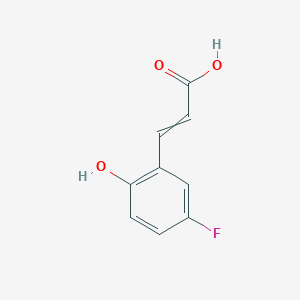
![3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12443485.png)
![N,N'-hexane-1,6-diylbis{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide}](/img/structure/B12443492.png)
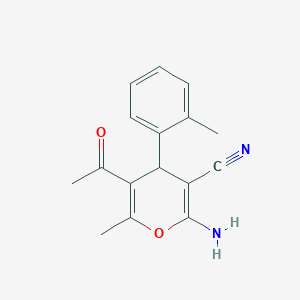
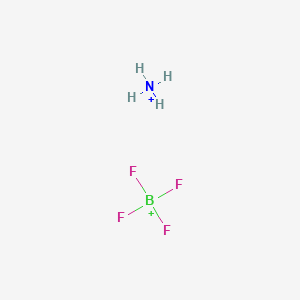
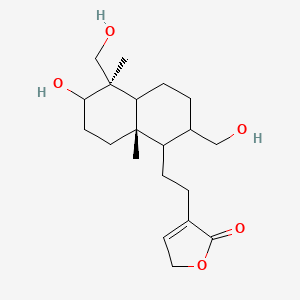
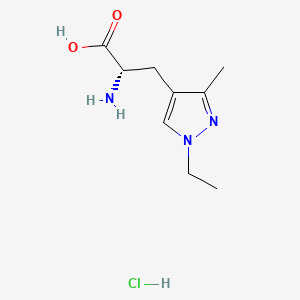
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
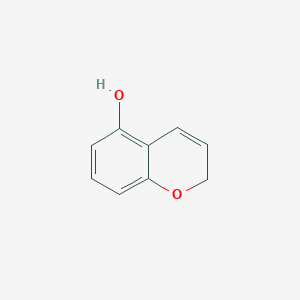
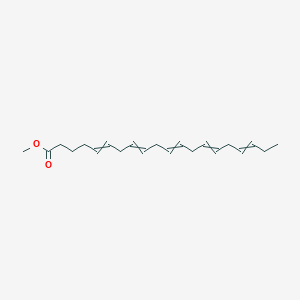
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
